7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one CTA056 is a potent and selective ITK inhibitor (interleukin-2-inducible T-cell kinase inhibitor). ITK is a member of the Btk (Bruton's tyrosine kinase) family of tyrosine kinases, plays an important role in normal T-cell functions and in the pathophysiology of both autoimmune diseases and T-cell malignancies. CTA056 exhibits the highest inhibitory effects toward Itk, followed by Btk and endothelial and epithelial tyrosine kinase. Among the 41 cancer cell lines analyzed, CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma. CTA056 may be potential therapeutic agent for the treatment of T-cell leukemia and lymphoma.
Brand Name: Vulcanchem
CAS No.: 1265822-30-7
VCID: VC0547900
InChI: InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)
SMILES: C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7
Molecular Formula: C35H34N6O
Molecular Weight: 554.68

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one

CAS No.: 1265822-30-7

Cat. No.: VC0547900

Molecular Formula: C35H34N6O

Molecular Weight: 554.68

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one - 1265822-30-7

Specification

CAS No. 1265822-30-7
Molecular Formula C35H34N6O
Molecular Weight 554.68
IUPAC Name 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
Standard InChI InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)
Standard InChI Key BSSBAJKNZOHHCA-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7
Appearance Yellow solid powder

Introduction

Chemical Structure and Properties

7-Benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one belongs to the imidazoquinoxaline family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The compound contains multiple functional groups including:

  • An imidazo[4,5-g]quinoxaline core structure

  • A benzyl group at the 7-position

  • A piperidin-1-ylpropyl substituent at the 1-position

  • A 4-pyridin-4-ylphenyl group at the 2-position

  • A ketone (6-one) functionality

The molecular structure indicates a complex three-dimensional arrangement with multiple aromatic rings and nitrogen-containing heterocycles. Like other imidazoquinoxaline derivatives, this compound likely exhibits similar physicochemical properties to those documented in related structures, potentially including limited water solubility, moderate to high lipophilicity, and characteristic UV absorbance patterns .

Physical Properties

Based on structural analysis and comparison with similar imidazoquinoxaline compounds, this molecule is expected to exist as a solid at room temperature. Related imidazoquinoxaline compounds have been reported to have melting points above 230°C . The presence of multiple aromatic rings suggests potential fluorescence properties, which could be useful for tracking the compound in biological systems.

Molecular Properties

The compound contains multiple basic nitrogen atoms within the piperidine and pyridine moieties, suggesting it may form salts in acidic conditions. The imidazoquinoxaline core likely contributes to potential hydrogen bonding interactions, which could be significant for biological activity. These molecular characteristics are summarized in Table 1.

Table 1: Predicted Molecular Properties of 7-Benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one

PropertyPredicted Value/Characteristic
Physical StateSolid
SolubilityLimited water solubility; better solubility in organic solvents
Hydrogen Bond AcceptorsMultiple (N atoms in imidazoquinoxaline, pyridine, piperidine; O atom in carbonyl)
Hydrogen Bond DonorsLimited (N-H in the imidazoquinoxaline core)
Key Functional GroupsImidazoquinoxaline, pyridine, piperidine, carbonyl
Aromatic SystemsMultiple (imidazoquinoxaline, benzyl, pyridine, phenyl)

Structural Relationship to Known Compounds

The target compound shares structural similarities with several known heterocyclic systems that have been studied for their biological activities. The imidazo[4,5-g]quinoxaline core differs slightly from the imidazo[4,5-b]quinoxaline structure documented in the literature , with the variation in fusion position potentially affecting the electronic properties and biological interactions of the molecule.

Comparison with Related Imidazoquinoxaline Derivatives

Several imidazo[4,5-b]quinoxaline ribonucleosides have been synthesized and evaluated for antiviral activity against herpesviruses . These compounds represent linear dimensional analogs of benzimidazole nucleosides and were designed to study spatial limitations of binding sites in target enzymes. Although the target compound features a different fusion arrangement (imidazo[4,5-g] versus imidazo[4,5-b]), insights from these related structures are valuable for understanding potential biological activities.

Significance of the 4-Pyridin-4-ylphenyl Group

The 4-pyridin-4-ylphenyl group present in the target compound is a notable structural feature. 4-(Pyridin-4-yl)aniline (CAS: 13296-04-3), which represents a component of this group, has been characterized as a white to pale yellow crystalline solid with a melting point of 233-237°C . This structural element may contribute significantly to the compound's biological activity through potential hydrogen bonding interactions and π-stacking with biomolecular targets.

Synthetic Approaches

Key Synthetic Strategies for Imidazoquinoxaline Core

The synthesis of imidazo[4,5-b]quinoxaline compounds, as reported in the literature, involves several key steps :

  • Reaction of tetrachloroquinoxaline with ammonia to yield diaminodichloroquinoxaline

  • Ring annulation using carbonyldiimidazole to form the imidazoquinoxalin-2-one core

  • Functionalization of various positions through selective reactions

This general approach might be adapted for the synthesis of the target compound, with appropriate modifications to achieve the desired substitution pattern and imidazo[4,5-g] fusion.

Building Block Approach

A plausible synthetic route could involve the preparation of key building blocks:

  • Synthesis of the imidazo[4,5-g]quinoxalin-6-one core

  • Preparation of the 4-pyridin-4-ylphenyl moiety, potentially starting from 4-(pyridin-4-yl)aniline

  • Incorporation of the 3-piperidin-1-ylpropyl group

  • Benzylation at the 7-position

The synthesis of 2,3-diamino-6,7-dichloroquinoxaline has been reported with a yield of 95.6%, and the subsequent cyclization to form 6,7-dichloroimidazo[4,5-b]quinoxalin-2-one proceeded with a yield of 63% . These high yields suggest that similar approaches might be feasible for the target compound.

CompoundSubstituent50% Inhibitory Concentration (μM)
HCMV (Plaque)
4cbenzylthio4.2
4dc-propylamino32
4ei-propylamino32
4fH32
1cbenzylthio22

Data adapted from antiviral activity studies of imidazo[4,5-b]quinoxaline ribonucleosides .

The presence of multiple pharmacophoric elements in the target compound, including the imidazoquinoxaline core, pyridine, and piperidine moieties, suggests potential for various biological interactions that could lead to antiviral activity through mechanisms such as enzyme inhibition or interference with viral replication processes.

Structure-Activity Relationships

Studies on related compounds indicate that the nature of substituents significantly affects biological activity. For instance, the benzylthio substituent in imidazo[4,5-b]quinoxaline ribonucleosides resulted in enhanced activity against HCMV (IC50 = 4.2 μM) compared to other substituents . This suggests that the benzyl group in the target compound might contribute favorably to potential biological activities.

Physicochemical Characterization

Comprehensive characterization is essential for understanding the properties and behavior of 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one. Standard analytical techniques would typically include NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography.

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